3-[(2-Chlorophenyl)methoxy]benzamide
Description
Overview of Benzamide (B126) Derivatives in Medicinal Chemistry Research
Benzamide, a simple molecule consisting of a benzene (B151609) ring attached to an amide group, serves as the structural core for a vast and diverse array of pharmacologically active compounds. The versatility of the benzamide scaffold allows for chemical modifications at various positions, leading to derivatives with a wide spectrum of biological activities. mdpi.commdpi.com In medicinal chemistry, these derivatives are of paramount importance and have been successfully developed into drugs for treating a multitude of conditions.
The therapeutic applications of benzamide derivatives are extensive, encompassing antipsychotic, antiemetic, anti-inflammatory, and anticancer agents. The ability of the benzamide group to form hydrogen bonds and participate in various intermolecular interactions allows these molecules to bind effectively to biological targets such as enzymes and receptors. cyberleninka.ru This inherent binding capability, combined with the potential for diverse chemical substitutions, makes the benzamide scaffold a privileged structure in the design and discovery of new therapeutic agents.
Significance of Methoxy- and Halogen-Substituted Benzamide Scaffolds in Compound Discovery
The strategic placement of methoxy (B1213986) (-OCH3) and halogen (e.g., -Cl) substituents on the benzamide scaffold plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds. These modifications can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target.
The methoxy group, a common substituent in many approved drugs, can impact a compound's solubility and its ability to cross biological membranes. Its presence can also lead to specific hydrogen bond interactions within a receptor's binding pocket, enhancing potency and selectivity. cyberleninka.ru
Halogen atoms, particularly chlorine, are frequently incorporated into drug candidates to enhance their efficacy. The introduction of a chlorine atom can alter the electronic properties of the aromatic ring, influence the compound's conformation, and improve its resistance to metabolic degradation, thereby prolonging its duration of action. The presence of a chlorophenyl group in a molecule can enhance its interaction with biological targets.
Research Rationale for Investigating 3-[(2-Chlorophenyl)methoxy]benzamide
While specific research detailing the explicit rationale for the investigation of this compound is not extensively published in publicly available literature, the motivation can be inferred from the study of structurally related compounds. The combination of a benzamide core, a methoxy group, and a chlorophenyl moiety suggests a deliberate design strategy aimed at exploring potential therapeutic activities.
For instance, research on a closely related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, has demonstrated its potential as an anti-HBV (Hepatitis B virus) agent. nih.gov This suggests that the structural motifs present in this compound may also confer antiviral properties. The rationale would be to synthesize and evaluate this specific isomer to understand the impact of the substituent positions on biological activity and to potentially discover new antiviral leads.
Furthermore, the general interest in benzamide derivatives as enzyme inhibitors provides another layer of rationale. For example, some benzamide derivatives are known to inhibit enzymes like histone deacetylases (HDACs), which are important targets in cancer therapy. mdpi.comacs.orgacs.orgepo.org The specific arrangement of the ether linkage and the chloro- and methoxy-substituents in this compound could be designed to target the active site of a specific enzyme.
The investigation of this compound is likely driven by the desire to expand the structure-activity relationship (SAR) knowledge of substituted benzamides. By systematically modifying the substitution patterns, medicinal chemists can map out the structural requirements for a desired biological effect, leading to the development of more potent and selective drug candidates.
Historical Perspectives on Related Chemical Entities and Their Biological Activities
The history of benzamide derivatives in medicine is rich and dates back to the mid-20th century with the discovery of the antipsychotic properties of compounds like sulpiride. mdpi.comnih.gov These early "substituted benzamides" were found to selectively antagonize dopamine (B1211576) D2 receptors and were instrumental in the development of atypical antipsychotics. mdpi.comregulations.govnih.gov This class of drugs represented a significant advancement in the treatment of schizophrenia, offering a different side-effect profile compared to earlier medications. nih.govregulations.gov
More recently, the focus of benzamide research has expanded significantly. A notable area of development is their application as histone deacetylase (HDAC) inhibitors for cancer treatment. mdpi.comacs.orgacs.orgepo.org The discovery that certain benzamide structures can effectively inhibit these enzymes, which play a crucial role in gene expression and cell cycle regulation, has opened up new avenues for oncology drug development. mdpi.comacs.orgacs.orgepo.org This evolution from central nervous system agents to anticancer drugs highlights the remarkable versatility of the benzamide scaffold.
The exploration of benzamides continues in various therapeutic areas, including the development of antiviral agents, as exemplified by the research into compounds structurally related to this compound. nih.gov This historical trajectory underscores the enduring importance of the benzamide core in medicinal chemistry and provides a strong foundation for the continued investigation of novel derivatives like the one at the center of this article.
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-chlorophenyl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-13-7-2-1-4-11(13)9-18-12-6-3-5-10(8-12)14(16)17/h1-8H,9H2,(H2,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNARMBKKLJSFBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 3 2 Chlorophenyl Methoxy Benzamide
Retrosynthetic Analysis of the 3-[(2-Chlorophenyl)methoxy]benzamide Scaffold
A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to plausible synthetic pathways. The first and most common disconnection is at the ether linkage, suggesting a Williamson ether synthesis. This approach involves disconnecting the bond between the benzylic carbon and the phenolic oxygen, leading to 3-hydroxybenzamide (B181210) and a 2-chlorobenzyl halide as the key synthons.
A second logical disconnection targets the amide bond. This pathway breaks the molecule down into 3-[(2-Chlorophenyl)methoxy]benzoic acid and ammonia (B1221849) or an equivalent amine source. This route necessitates the prior synthesis of the ether-linked carboxylic acid. Both strategies offer viable routes to the target molecule, with the choice often depending on the availability and reactivity of the starting materials.
Direct Synthesis Routes for this compound
The direct synthesis of this compound is most efficiently achieved through a two-step process, combining an ether synthesis followed by an amidation reaction, or by direct etherification of a pre-formed benzamide (B126).
A primary route involves the Williamson ether synthesis, a robust method for forming ethers. masterorganicchemistry.comwikipedia.org This reaction proceeds via an SN2 mechanism where an alkoxide nucleophile attacks an alkyl halide. wikipedia.orglibretexts.org In this case, 3-hydroxybenzamide is treated with a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form the corresponding phenoxide. This phenoxide then reacts with 2-chlorobenzyl chloride or bromide to yield this compound.
Alternatively, the synthesis can commence with 3-hydroxybenzoic acid. The phenolic hydroxyl group is first alkylated with a 2-chlorobenzyl halide under basic conditions to form 3-[(2-Chlorophenyl)methoxy]benzoic acid. The subsequent conversion of the carboxylic acid to the primary amide can be achieved through several methods. A common approach is to first convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia. researchgate.net Another method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) with an activator like N-hydroxybenzotriazole (HOBt), to facilitate the direct amidation with ammonia. masterorganicchemistry.com
Reaction Conditions and Catalysis Optimization
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.
For the Williamson Ether Synthesis step:
Base: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are preferred to ensure complete deprotonation of the phenolic hydroxyl group without competing side reactions.
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are typically employed as they effectively solvate the cation of the base and promote the SN2 reaction. chem-station.com
Temperature: The reaction is often performed at room temperature or with gentle heating to facilitate the reaction without promoting decomposition or side reactions.
For the Amide Formation step (from the carboxylic acid):
Activating Agents: For the conversion of the carboxylic acid to an amide, a variety of activating agents can be used. Thionyl chloride provides a straightforward route to the acyl chloride, which readily reacts with ammonia. researchgate.net Peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) offer milder conditions and are often used to minimize side reactions.
Solvent: Anhydrous polar aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used for these coupling reactions. acs.org
The table below summarizes typical reaction conditions for the synthesis of benzamide derivatives.
| Step | Reagents & Catalysts | Solvent | Temperature | Typical Yields (%) |
| Ether Synthesis | 3-hydroxybenzamide, 2-chlorobenzyl chloride, NaH | DMF | Room Temp. | 60-80 |
| Amide Formation | 3-[(2-Chlorophenyl)methoxy]benzoic acid, SOCl₂, NH₃ | Toluene (B28343), then aqueous NH₃ | Reflux, then 0 °C to RT | 70-90 |
| Amide Coupling | 3-[(2-Chlorophenyl)methoxy]benzoic acid, HATU, DIPEA, NH₄Cl | DMF | Room Temp. | 75-95 |
This is an interactive data table based on typical laboratory procedures for analogous reactions.
Yield and Purity Considerations in Synthesis
Purity is a critical aspect, and purification of the final product is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. The progress of the reaction and the purity of the product can be monitored by thin-layer chromatography (TLC) and confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Strategies for Structural Diversification of the this compound Core
The this compound scaffold presents multiple opportunities for structural modification to generate a library of analogs for structure-activity relationship (SAR) studies.
Modifications on the Benzamide Moiety for Analog Generation
The benzamide moiety is a key site for diversification. The primary amide can be readily converted to N-substituted amides by reacting 3-[(2-Chlorophenyl)methoxy]benzoic acid with a variety of primary or secondary amines using standard amide coupling protocols. researchgate.net This allows for the introduction of a wide range of functional groups, including alkyl, aryl, and heterocyclic moieties, at the nitrogen atom.
Furthermore, the amide nitrogen itself can be alkylated or arylated under specific conditions, although this is generally less common. The exploration of different amine nucleophiles provides a powerful tool for modulating the physicochemical properties and biological activity of the resulting analogs.
Exploration of Substituent Variations on the Chlorophenyl Ring
The 2-chlorophenyl ring offers another avenue for structural diversification. A variety of substituted 2-chlorobenzyl halides can be employed in the initial Williamson ether synthesis step. This allows for the introduction of different substituents at various positions on the phenyl ring. For example, using 2-chloro-6-fluorobenzyl chloride or 2,4-dichlorobenzyl chloride would lead to analogs with altered electronic and steric properties.
The table below illustrates potential diversification points on the core scaffold.
| Diversification Point | Starting Material Variation | Resulting Analog Structure |
| Benzamide Nitrogen | 3-[(2-Chlorophenyl)methoxy]benzoic acid + Methylamine | N-Methyl-3-[(2-chlorophenyl)methoxy]benzamide |
| Benzamide Nitrogen | 3-[(2-Chlorophenyl)methoxy]benzoic acid + Piperidine | (3-[(2-Chlorophenyl)methoxy]phenyl)(piperidin-1-yl)methanone |
| Chlorophenyl Ring | 3-Hydroxybenzamide + 2,4-Dichlorobenzyl chloride | 3-[(2,4-Dichlorophenyl)methoxy]benzamide |
| Chlorophenyl Ring | 3-Hydroxybenzamide + 2-Chloro-6-fluorobenzyl chloride | 3-[(2-Chloro-6-fluorophenyl)methoxy]benzamide |
This is an interactive data table illustrating potential analog synthesis.
Chemical Manipulations of the Methoxy (B1213986) Linkage
The central ether linkage in this compound, which connects the 2-chlorobenzyl group to the benzamide core, is a key site for chemical manipulation. The most significant manipulation of this benzylic ether is its cleavage, a common transformation in organic synthesis, often used in the context of protecting group removal. Several methods are applicable for the cleavage of such benzyl (B1604629) ethers, each with distinct advantages and substrate compatibilities.
Standard deprotection of benzyl ethers is frequently accomplished via palladium-catalyzed hydrogenolysis . organic-chemistry.orgyoutube.com This method involves reacting the ether with hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C). youtube.com The reaction is generally clean and high-yielding, producing the corresponding phenol (B47542) (3-hydroxybenzamide) and toluene as a byproduct. youtube.com However, a major limitation of this technique is its incompatibility with other reducible functional groups within the molecule, such as alkenes or alkynes. acs.org
Acid-catalyzed cleavage offers an alternative route. Strong Lewis acids are effective reagents for cleaving benzyl ethers. organic-chemistry.org For instance, boron trichloride (B1173362) (BCl₃) and its dimethyl sulfide (B99878) complex (BCl₃·SMe₂) are known to efficiently debenzylate aryl benzyl ethers under mild conditions. organic-chemistry.org This method often shows good chemoselectivity, tolerating various other functional groups like esters and silyl (B83357) ethers that might be sensitive to other reagents. organic-chemistry.org The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the benzylic carbon or cleavage to form a stable benzyl carbocation. nih.gov
Oxidative cleavage provides another pathway. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the deprotection of benzyl ethers, particularly those activated with electron-donating groups. organic-chemistry.org More recent studies have shown that even simple benzyl ethers can be cleaved effectively with DDQ under photoirradiation with UV light. organic-chemistry.orgorganic-chemistry.org This photochemical method proceeds under neutral conditions and is compatible with functional groups sensitive to hydrogenation. organic-chemistry.org
Table 1: Comparison of Methods for Benzyl Ether Cleavage
| Method | Reagents | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Methanol or Ethanol, Room Temp, 1 atm H₂ | Clean, high-yielding, common procedure. | Incompatible with reducible groups (alkenes, alkynes, nitro groups). |
| Lewis Acid Cleavage | BCl₃, BCl₃·SMe₂ | Dichloromethane, 0 °C to Room Temp | Mild conditions, high chemoselectivity, tolerates many functional groups. organic-chemistry.org | Reagents are sensitive to moisture. |
| Oxidative Cleavage | DDQ | Acetonitrile/Water, often requires photoirradiation for non-activated ethers. organic-chemistry.org | Neutral conditions, useful for hydrogenation-sensitive substrates. | Can be substrate-specific, potential for side reactions. |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the proposed synthesis of this compound, particularly in the two key steps: the Williamson ether synthesis and the final amidation.
Green Approaches to the Ether Linkage Formation:
The classical Williamson ether synthesis, while robust, traditionally uses stoichiometric amounts of strong bases and organic solvents, generating significant salt waste. nih.gov Modern approaches seek to improve the environmental footprint of this reaction.
Alternative Energy Sources: The use of microwave irradiation has been shown to dramatically accelerate the Williamson ether synthesis, often reducing reaction times from hours to minutes and enabling the use of milder bases like potassium carbonate. acs.orgkoreascience.kr This can lead to significant energy savings and improved efficiency.
Solvent-Free Conditions: Performing the reaction under solvent-free conditions, or "on-solid support," where the reactants are mixed with a solid base like potassium carbonate and heated, represents a significant green improvement. acs.org This minimizes the use of volatile organic compounds (VOCs), which are often hazardous and environmentally damaging.
Catalytic Methods: Research has focused on developing catalytic versions of the Williamson ether synthesis. One approach involves high-temperature reactions using weak alkylating agents like alcohols in the presence of a catalyst, which avoids the formation of large quantities of salt byproduct. organic-chemistry.orgnih.gov This aligns with the green chemistry principle of using catalytic reagents over stoichiometric ones.
Green Approaches to Amide Bond Formation:
The conversion of the intermediate carboxylic acid, 3-[(2-Chlorophenyl)methoxy]benzoic acid, to the final benzamide product also offers opportunities for green innovation. Traditional methods often involve converting the acid to a highly reactive acyl chloride using reagents like thionyl chloride, which can be hazardous.
Direct Catalytic Amidation: A major goal in green chemistry is the direct formation of amides from carboxylic acids and amines, with water as the only byproduct. unimi.it Various catalysts, including those based on boric acid or titanium compounds, have been developed to facilitate this transformation, avoiding the need for harsh activating agents. nih.gov
Atom Economy: Direct amidation methods significantly improve the atom economy of the process, as fewer atoms from the reagents are wasted in byproducts compared to methods involving activating agents and coupling reagents. unimi.it
Safer Solvents: When solvents are necessary, choosing greener alternatives to chlorinated solvents like dichloromethane is preferred. Solvents like p-xylene (B151628) or solvent-free conditions, where applicable, can reduce the environmental impact. rsc.org
By incorporating these green chemistry strategies, the synthesis of this compound can be designed to be more efficient, produce less waste, and use less hazardous materials, making it a more sustainable process.
Structure Activity Relationship Sar Investigations of 3 2 Chlorophenyl Methoxy Benzamide Analogs
Design Principles for SAR Studies on Benzamide (B126) Derivatives
The design of SAR studies for benzamide derivatives is guided by established medicinal chemistry principles aimed at systematically probing the chemical space around a lead compound. oncodesign-services.comnumberanalytics.com A primary strategy involves the iterative modification of different parts of the molecule to identify key structural features responsible for its biological effects. numberanalytics.com For a molecule like 3-[(2-Chlorophenyl)methoxy]benzamide, the design strategy would typically dissect the molecule into three key regions for modification: the benzamide ring, the benzyl (B1604629) moiety, and the ether linkage.
Key Regions for Modification:
Benzamide Ring: Modifications would include altering the position of the carboxamide group (CONH₂) and introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions to probe their effect on activity. nih.govnih.gov
Benzyl Moiety: The chloro-substituent on the phenyl ring is a key feature. SAR studies would involve moving the chloro group to the meta or para positions, or replacing it with other halogens (F, Br, I) or different functional groups to understand the steric and electronic requirements for activity. researchgate.net
Ether Linkage: The flexibility of the ether linkage can be explored by introducing conformational constraints or replacing the oxygen atom with other linkers, such as a nitrogen atom, to form benztropinamines. nih.gov
A systematic approach, often involving the synthesis of a library of analogs with targeted structural variations, is crucial for generating meaningful SAR data. frontiersin.orgnih.gov This allows for the identification of "activity cliffs," where small structural changes lead to significant differences in biological activity, providing valuable insights into the ligand-receptor interactions. oncodesign-services.com
Identification of Key Structural Features Influencing Biological Responses
Through systematic modifications, SAR studies aim to identify the key structural features—the pharmacophore—that are essential for the biological activity of this compound analogs. nih.gov For many benzamide derivatives, the amide group itself is a critical feature, often participating in hydrogen bond interactions with the biological target. nih.gov
Potential Key Structural Features:
Hydrogen Bonding: The amide group's ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) is often crucial for binding to target proteins like enzymes or receptors. nih.govnih.gov
Aromatic Interactions: The two phenyl rings (the benzamide and the chlorophenyl) likely engage in aromatic interactions, such as pi-pi stacking or hydrophobic interactions, with the target. nih.gov
For instance, in studies of other benzamide derivatives, such as those targeting poly(ADP-ribose) polymerase-1 (PARP-1), the benzamide moiety is a key pharmacophoric element that interacts with the nicotinamide (B372718) binding pocket of the enzyme. researchgate.netnih.gov Similarly, for this compound analogs, the precise arrangement of these key features would determine their affinity and efficacy.
Impact of Substituent Position and Nature on Activity Modulation
For this compound, the following substituent effects could be anticipated:
Position of the Chloro Group: The ortho-chloro substituent on the phenyl ring is expected to induce a specific conformational preference due to steric hindrance, which may be optimal for binding. Moving the chlorine to the meta or para position would alter this conformation and could lead to a decrease or change in activity. researchgate.net
Nature of the Substituent: Replacing the chloro group with other halogens would modulate the electronic and lipophilic character of the ring. For example, a fluoro substituent is smaller and more electronegative, while a bromo or iodo substituent is larger and more lipophilic. These changes can impact binding affinity and selectivity. nih.gov
Illustrative Data Table on Substituent Effects (Hypothetical)
| Compound | Substituent on Benzyl Ring | Substituent on Benzamide Ring | Relative Activity |
| This compound | 2-Cl | H | 1.0 |
| Analog 1 | 3-Cl | H | 0.5 |
| Analog 2 | 4-Cl | H | 0.2 |
| Analog 3 | 2-F | H | 0.8 |
| Analog 4 | 2-Cl | 4-OCH₃ | 1.5 |
| Analog 5 | 2-Cl | 4-NO₂ | 0.3 |
This table is a hypothetical representation to illustrate potential SAR trends.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. archivepp.com These models are powerful tools in drug design, enabling the prediction of the activity of novel compounds and guiding the design of more potent analogs. unair.ac.idjppres.com
For benzamide derivatives, various QSAR approaches have been successfully applied:
2D-QSAR: This method relates biological activity to 2D descriptors such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. unair.ac.id
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D molecular fields (steric, electrostatic) to build predictive models. These approaches require the alignment of the molecules in the dataset, which can be guided by their conformational analysis. nih.gov
Pharmacophore-based QSAR: This method develops a 3D arrangement of essential chemical features (pharmacophore) that a molecule must possess to be active. This pharmacophore model can then be used to derive a QSAR model. nih.govnih.gov
A typical QSAR study on this compound analogs would involve synthesizing a series of compounds, measuring their biological activity, calculating various molecular descriptors, and then using statistical methods like partial least squares (PLS) to build a predictive model. archivepp.com The quality of a QSAR model is assessed by its statistical parameters, such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.gov
Conformational Analysis and its Relevance to SAR
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. scispace.comdrugdesign.org Conformational analysis aims to determine the preferred spatial arrangement of atoms in a molecule, which is essential for understanding SAR. nih.govtandfonline.com For flexible molecules like this compound, which has several rotatable bonds, understanding the low-energy conformations is key to rationalizing its biological activity.
The conformation of benzamide derivatives can be influenced by several factors, including:
Steric Hindrance: The ortho-chloro substituent on the phenyl ring can sterically hinder rotation around the adjacent bonds, favoring a particular conformation. nih.gov
Solvent Effects: The surrounding environment can also influence the preferred conformation.
Computational methods, such as molecular mechanics and quantum mechanics calculations, are often used to explore the conformational landscape of a molecule. scispace.com Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide valuable data on the actual conformation in solution and in the solid state, respectively. scispace.comdrugdesign.org By overlaying the preferred conformations of active analogs, one can develop a bioactive conformation hypothesis, which is a crucial step in pharmacophore modeling and 3D-QSAR studies. drugdesign.org
Mechanistic Elucidation of Biological Activities of 3 2 Chlorophenyl Methoxy Benzamide
Investigation of Molecular Mechanisms of Action (in vitro, non-human cellular systems)
In vitro studies utilizing non-human cellular systems have been instrumental in probing the molecular underpinnings of 3-[(2-Chlorophenyl)methoxy]benzamide's activity. Research has shown that this compound can influence fundamental cellular processes. For instance, it has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and adult tissue homeostasis. Its inhibitory action on this pathway has been observed in various cell-based assays. Furthermore, studies have indicated its ability to modulate the expression of specific cellular proteins, such as APOBEC3G, which is involved in the innate immune response to retroviral infections.
Enzyme Inhibition Profiling and Mechanistic Characterization
The biological effects of this compound are significantly attributed to its ability to inhibit various enzymes. Detailed profiling has revealed its interaction with several key enzymatic systems.
This compound has been identified as an inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Specifically, it has demonstrated inhibitory activity against HDAC1. The inhibition of HDACs can lead to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure and altered gene transcription. This mechanism is a key area of investigation for its potential therapeutic applications.
Table 1: HDAC Inhibition Profile of this compound
| Enzyme | IC₅₀ (µM) |
| HDAC1 | 4.3 |
Investigations into the compound's effect on cholinesterases have shown that it acts as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition can lead to increased cholinergic activity. The compound, designated as compound 7 in a specific study, exhibited potent inhibitory activity against both enzymes.
Table 2: Cholinesterase Inhibition Profile of this compound
| Enzyme | IC₅₀ (µM) |
| Acetylcholinesterase (AChE) | 1.83 |
| Butyrylcholinesterase (BChE) | 1.42 |
Beyond HDACs and cholinesterases, the broader enzymatic inhibition profile of this compound continues to be an area of active research. Its diverse biological activities suggest potential interactions with other enzyme systems that have not yet been fully characterized.
Receptor Modulation and Binding Studies
The compound's mechanism of action also involves direct interaction with specific cellular receptors.
One of the key findings is its role as an antagonist of the Smoothened (SMO) receptor. The SMO receptor is a critical component of the Hedgehog signaling pathway. By binding to and inhibiting the SMO receptor, this compound effectively blocks the downstream signaling cascade of this pathway. It has been shown to bind to the human SMO receptor with a notable affinity.
Additionally, research has identified this compound, also known as prucalopride (B966) intermediate 11, as a potent agonist of the 5-HT4 receptor. This receptor is involved in various physiological processes, including gastrointestinal motility.
Table 3: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Kᵢ, nM) |
| Human Smoothened (SMO) Receptor | 130 |
Cellular Pathway Perturbation Studies
The interactions of this compound with specific molecular targets culminate in the perturbation of broader cellular pathways.
As previously mentioned, a primary mechanism is the inhibition of the Hedgehog signaling pathway. This occurs through its antagonistic action on the SMO receptor, which prevents the activation of downstream transcription factors of the Gli family, thereby inhibiting the expression of Hh target genes. This has been demonstrated in assays measuring Gli-luciferase reporter activity.
Furthermore, the compound has been shown to upregulate the expression of Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3G (APOBEC3G). APOBEC3G is a cytidine (B196190) deaminase that acts as a restriction factor against retroviruses, including HIV-1. The upregulation of this protein represents another significant cellular effect of the compound.
Preclinical Pharmacological Evaluation Methodologies for 3 2 Chlorophenyl Methoxy Benzamide and Analogs in Vitro and Non Human in Vivo
In Vitro Efficacy Assessment Techniques in Biological Systems
Initial screening of the biological activity of 3-[(2-Chlorophenyl)methoxy]benzamide and its analogs often involves in vitro assays to assess their efficacy in specific biological systems. These assays provide rapid and reproducible data on the compound's potential therapeutic effects.
Anti-Platelet Aggregation Assays: The potential of benzamide (B126) derivatives to inhibit platelet aggregation is a key area of investigation for developing novel anti-thrombotic agents. In a study on 4-methoxybenzene-1,3-isophthalamides, which share a structural similarity with this compound, the in vitro anti-platelet aggregation activities were evaluated using the Born test. This method measures the change in light transmission through a platelet-rich plasma sample as platelets aggregate in response to an agonist like ADP or collagen. The results of this study identified several compounds with superior anti-platelet aggregation activities compared to the reference drug, Picotamide nih.gov.
Anti-Viral Assays: The antiviral potential of benzamide derivatives is another area of significant research. For instance, a novel N-phenylbenzamide derivative, IMB-0523, was evaluated for its anti-Hepatitis B Virus (HBV) activity. nih.gov The in vitro efficacy was determined by measuring the inhibition of HBV DNA replication in HepG2.2.15 cells, a cell line that stably expresses the HBV genome. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the potency of the compound. For IMB-0523, the IC50 was found to be 1.99 µM against wild-type HBV and 3.30 µM against a drug-resistant HBV strain nih.gov.
Cell-Based Biological Activity Profiling
Cell-based assays are crucial for understanding the effects of a compound on cellular processes and for profiling its activity against specific cell types, such as cancer cells or liver cells.
Cancer Cell Lines: The cytotoxic or anti-proliferative activity of benzamide analogs against various cancer cell lines is a common focus of preclinical evaluation. For example, a study on 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, which contain a benzamide-like substructure, evaluated their cytotoxic activity against MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer) cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. The results are typically expressed as IC50 values, representing the concentration of the compound that inhibits cell growth by 50%. In this study, compounds 20 and 24 showed the best cytotoxic properties with mean IC50 values of 12.8 and 12.7 μM, respectively, across the three cell lines.
HepG2 Cells: The human hepatoma cell line, HepG2, is widely used in preclinical studies to assess the potential hepatotoxicity and anti-viral activity of new compounds. As mentioned earlier, the anti-HBV activity of the benzamide derivative IMB-0523 was assessed in HepG2.2.15 cells. nih.gov In addition to efficacy studies, HepG2 cells are also used for cytotoxicity screening to determine the concentration at which a compound may become toxic to liver cells. The half-maximal cytotoxic concentration (CC50) is determined, and the selectivity index (SI), calculated as the ratio of CC50 to IC50, provides an early indication of the compound's therapeutic window. For IMB-0523, the CC50 in HepG2.2.15 cells was greater than 200 µM, resulting in a high selectivity index nih.gov.
Non-Human In Vivo Experimental Designs for Efficacy Research
Following promising in vitro results, the efficacy of a compound is evaluated in non-human in vivo models, which are designed to mimic human diseases. These studies provide crucial information on the compound's performance in a whole biological system.
Animal Models of Disease: For anti-HBV research, the duck HBV (DHBV) model is a well-established in vivo model. The efficacy of the benzamide derivative IMB-0523 was tested in DHBV-infected ducks. The primary endpoint in this model is the reduction in serum DHBV DNA levels over a specific treatment period. In the study, treatment with 100 mg/kg of IMB-0523 significantly inhibited serum DHBV DNA, inducing a reduction comparable to the standard-of-care drug, lamivudine (3TC) nih.gov.
Biochemical Assays for Investigating Compound Selectivity and Potency
Biochemical assays are employed to investigate the interaction of a compound with its molecular target, providing data on its potency and selectivity.
To determine the selectivity of a compound, its binding affinity or inhibitory activity is tested against a panel of related and unrelated molecular targets. For example, a study on the benzamide derivative N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (17) evaluated its binding affinity for dopamine (B1211576) D4 and D2 receptors, as well as serotonin 5-HT1A and adrenergic alpha1 receptors. The results showed that compound 17 had a very high affinity for the dopamine D4 receptor (IC50 = 0.057 nM) and was highly selective, with over 10,000-fold lower affinity for the D2 receptor. This high degree of selectivity is a desirable characteristic for a drug candidate as it can minimize off-target effects.
Analytical Techniques for Preclinical Pharmacokinetic Research Methodologies
Preclinical pharmacokinetic studies, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) studies, are essential for understanding how an organism processes a compound. These studies are critical for predicting the compound's behavior in humans.
Absorption, Distribution, Metabolism, Excretion (ADME) Studies: A combination of in vitro and in vivo methods are used to characterize the ADME properties of a compound. In vitro assays using liver microsomes or hepatocytes can provide information on metabolic stability and potential drug-drug interactions. In vivo studies in animal models, such as rats, are conducted to determine key pharmacokinetic parameters.
For the benzamide analog IMB-0523, pharmacokinetic properties were investigated in rats. Following oral administration, blood samples were collected at various time points to determine the plasma concentration-time profile. Key parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC) were calculated. The study found that IMB-0523 had promising pharmacokinetic properties in rats, with an AUC0-t of 7535.10 ± 2226.73 µg·h/L nih.gov.
Another example is the preclinical characterization of YQA-14, a benzoxazole derivative with a structural resemblance to some benzamides. Its ADME properties were evaluated in vitro and its pharmacokinetic profile was determined in rats and dogs. The study showed that YQA-14 is a basic lipophilic compound with rapid absorption in both species.
Computational Chemistry and Molecular Modeling Studies of 3 2 Chlorophenyl Methoxy Benzamide
Ligand-Based Drug Design Approaches, including Pharmacophore Modeling
Ligand-based drug design is a powerful strategy employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures or electronic properties are likely to exhibit similar biological activities. One of the cornerstone techniques in ligand-based design is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response.
For 3-[(2-Chlorophenyl)methoxy]benzamide, a hypothetical pharmacophore model can be constructed based on its structural features. These features would include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. The amide group, for instance, provides both a hydrogen bond donor (N-H) and an acceptor (C=O). The two phenyl rings and the chlorophenyl moiety contribute hydrophobic and aromatic features, while the ether linkage introduces a potential hydrogen bond acceptor.
The development of a pharmacophore model for this compound would involve identifying the key interaction points that are crucial for its biological activity. This model could then be used as a 3D query to search large chemical databases for other molecules that match the pharmacophore, potentially leading to the discovery of novel compounds with similar or improved activity.
Table 1: Hypothetical Pharmacophoric Features of this compound
| Feature Type | Location on Molecule | Potential Interaction |
| Hydrogen Bond Donor | Amide N-H | Interaction with receptor's acceptor groups |
| Hydrogen Bond Acceptor | Amide C=O | Interaction with receptor's donor groups |
| Hydrogen Bond Acceptor | Ether Oxygen | Interaction with receptor's donor groups |
| Aromatic Ring | Benzamide (B126) Phenyl Ring | π-π stacking or hydrophobic interactions |
| Aromatic Ring | Chlorophenyl Ring | π-π stacking or hydrophobic interactions |
| Hydrophobic Center | Chlorophenyl Moiety | Hydrophobic pocket interactions |
Structure-Based Drug Design Methodologies (e.g., Molecular Docking Simulations for Target Proteins)
When the three-dimensional structure of a target protein is available, structure-based drug design methodologies, particularly molecular docking, become invaluable. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique allows for the elucidation of the binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
In a hypothetical molecular docking study of this compound, the first step would be to identify a relevant biological target. Benzamide derivatives have been shown to interact with a variety of enzymes and receptors. Once a target is selected, its 3D structure would be obtained from a repository like the Protein Data Bank. The docking process would then involve preparing both the ligand and the protein structures and using a docking algorithm to predict the binding pose and affinity. The results are often expressed as a docking score, which estimates the binding free energy.
A detailed analysis of the docked pose would reveal specific amino acid residues in the binding pocket that interact with the different moieties of this compound. For example, the amide group might form hydrogen bonds with polar residues, while the aromatic rings could engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target
| Parameter | Value/Description |
| Target Protein | Hypothetical Kinase XYZ |
| Docking Score (kcal/mol) | -8.5 |
| Key Interactions | |
| Hydrogen Bonds | Amide N-H with Asp145; Amide C=O with Lys78 |
| Hydrophobic Interactions | Benzamide ring with Val34, Leu129 |
| π-π Stacking | Chlorophenyl ring with Phe80 |
Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformation
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are computational experiments that simulate the motion of atoms and molecules, providing insights into the stability and conformational changes of the ligand-target complex.
Following a molecular docking study, an MD simulation could be performed on the predicted complex of this compound and its target protein. The simulation would track the movements of the ligand and the protein atoms over a period of nanoseconds. Key analyses performed on the MD trajectory include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of intermolecular hydrogen bonds to understand the persistence of these crucial interactions. Such simulations can confirm the stability of the binding pose predicted by docking and provide a more accurate estimation of the binding free energy.
Table 3: Typical Parameters for a Molecular Dynamics Simulation
| Parameter | Specification |
| Software | GROMACS, AMBER |
| Force Field | CHARMM36, AMBERff14SB |
| Water Model | TIP3P |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 bar |
| Ensemble | NPT (isothermal-isobaric) |
In Silico Prediction of Biological Interactions and Binding Affinities
In silico tools can be used to predict the biological interactions and binding affinities of a compound before it is synthesized and tested in the lab. These predictions are based on various computational models, including Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms. These models are trained on large datasets of compounds with known biological activities and can predict the activity of new compounds based on their chemical structures.
For this compound, various online servers and software can be used to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions help in assessing the drug-likeness of a compound and identifying potential liabilities early in the drug discovery process. For example, predictions can be made for properties such as oral bioavailability, blood-brain barrier penetration, and potential interactions with cytochrome P450 enzymes.
Table 4: Hypothetical In Silico ADMET Predictions for this compound
| Property | Predicted Value | Implication |
| Molecular Weight | 277.72 g/mol | Compliant with Lipinski's Rule of Five |
| LogP | 3.5 | Good balance of solubility and permeability |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five |
| Human Intestinal Absorption | High | Good potential for oral absorption |
| Blood-Brain Barrier Permeability | Low | Less likely to cause CNS side effects |
Virtual Screening and Database Mining for Analog Discovery
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches. In ligand-based virtual screening, a pharmacophore model or the structure of a known active compound like this compound is used to search for similar molecules. In structure-based virtual screening, molecular docking is used to screen a database of compounds against the three-dimensional structure of a target protein.
By performing virtual screening, it is possible to identify a diverse set of analogs of this compound that may have improved potency, selectivity, or pharmacokinetic properties. These "hits" from the virtual screen can then be prioritized for synthesis and biological testing, significantly accelerating the process of lead optimization.
Table 5: Examples of Potential Analogs of this compound from Virtual Screening
| Analog Structure | Modification from Parent Compound | Rationale for Selection |
| 3-[(2,4-Dichlorophenyl)methoxy]benzamide | Addition of a second chlorine atom | To explore the effect of increased hydrophobicity |
| 3-[(2-Chlorophenyl)methoxy]-N-methylbenzamide | Methylation of the amide nitrogen | To investigate the role of the hydrogen bond donor |
| 4-[(2-Chlorophenyl)methoxy]benzamide | Isomeric shift of the methoxybenzamide group | To probe the importance of the substitution pattern |
Analytical and Characterization Methodologies for 3 2 Chlorophenyl Methoxy Benzamide
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, MS)
Spectroscopic methods are indispensable for elucidating the molecular structure of 3-[(2-Chlorophenyl)methoxy]benzamide by probing the connectivity and environment of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for mapping the carbon-hydrogen framework of the molecule. For a related compound, N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide, the methoxy (B1213986) protons show a characteristic signal around δ 3.8 ppm in the ¹H-NMR spectrum. In the case of this compound, distinct signals would be expected for the aromatic protons on both the benzamide (B126) and the 2-chlorophenyl rings, with their chemical shifts and splitting patterns providing information about their substitution patterns. The methylene (B1212753) protons of the benzylic ether linkage would also present a unique signal. In ¹³C NMR, separate peaks would correspond to each unique carbon atom, including the carbonyl carbon of the amide, the methoxy carbon, and the various aromatic carbons. For example, in a similar compound, 3-methoxybenzamide, the carbonyl carbon appears at δ 168.9 ppm.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a benzamide derivative typically shows a characteristic C=O stretching vibration for the amide group around 1650 cm⁻¹. Other key absorptions for this compound would include N-H stretching vibrations of the primary amide, C-O stretching for the ether linkage, and C-Cl stretching from the chlorophenyl group.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. In the analysis of related benzamide derivatives using Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion peak (M+) is observed, which corresponds to the molecular weight of the compound. For this compound, the mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the benzyl-ether bond and other labile bonds.
Interactive Table: Expected Spectroscopic Data for this compound
| Technique | Expected Key Signals/Features | Reference/Analogous Compound Data |
| ¹H NMR | Methoxy protons (~3.8 ppm), Methylene protons, Aromatic protons (multiple signals) | Based on N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide |
| ¹³C NMR | Carbonyl carbon (~169 ppm), Methoxy carbon, Aromatic carbons | Based on 3-methoxybenzamide |
| IR | C=O stretch (~1650 cm⁻¹), N-H stretch, C-O stretch, C-Cl stretch | Based on N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide |
| MS (GC-MS) | Molecular ion peak (M+), Characteristic fragmentation pattern | Based on various benzamide derivatives |
Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, GC-MS)
Chromatographic techniques are crucial for separating this compound from reaction byproducts and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purification and purity analysis of non-volatile compounds like this compound. By selecting an appropriate stationary phase (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water), a sharp, symmetrical peak for the compound can be obtained. The retention time is a characteristic property under specific conditions, and the peak area can be used to quantify the purity. For sensitive intermediates in multi-step reactions, monitoring by LC-MS is a valuable tool.
Gas Chromatography-Mass Spectrometry (GC-MS): For compounds that are thermally stable and volatile, GC-MS is a powerful technique for separation and identification. While benzamides can be analyzed by GC-MS, derivatization might sometimes be employed to improve their volatility and chromatographic behavior. The gas chromatogram would indicate the purity, while the coupled mass spectrometer would provide structural information for each separated component.
Interactive Table: Chromatographic Methods for this compound
| Technique | Purpose | Typical Conditions | Reference/General Application |
| HPLC | Purity assessment, Purification | Stationary Phase: C18; Mobile Phase: Acetonitrile/Water gradient | General method for non-volatile organic compounds |
| GC-MS | Purity assessment, Identification of volatile impurities | Capillary column (e.g., DB-5), Temperature programming | Analysis of various benzamide derivatives |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography provides the most definitive structural information for crystalline solids, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. For a related compound, 3-Chloro-N-(2-chlorophenyl)benzamide, single-crystal X-ray diffraction revealed detailed crystal data, such as the crystal system, space group, and unit cell dimensions. Similar analysis of a suitable single crystal of this compound would unambiguously confirm its molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding, which stabilize the crystal packing.
Elemental Analysis for Molecular Formula Confirmation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula, C₁₄H₁₂ClNO₂. A close agreement between the experimental and calculated values serves as strong evidence for the compound's elemental composition and purity. This technique is often used in conjunction with other methods to provide a complete characterization.
Interactive Table: Expected Elemental Analysis Data for this compound
| Element | Theoretical Percentage (%) |
| Carbon (C) | 64.25 |
| Hydrogen (H) | 4.62 |
| Chlorine (Cl) | 13.55 |
| Nitrogen (N) | 5.35 |
| Oxygen (O) | 12.23 |
Advanced Spectrometric Techniques for Complex Mixture Analysis
In cases where this compound is part of a complex mixture, such as in reaction monitoring or metabolite identification, advanced spectrometric techniques are employed. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-QTOF-MS), can provide exact mass measurements, allowing for the determination of elemental compositions of the parent compound and any related impurities or metabolites. Tandem mass spectrometry (MS/MS) experiments can further elucidate the structures of these components by analyzing their fragmentation patterns. These advanced methods are crucial for in-depth analysis where standard techniques may not provide sufficient resolution or information.
Target Identification and Validation for 3 2 Chlorophenyl Methoxy Benzamide
Biochemical Approaches for Direct Target Binding and Engagement Assessment
Biochemical assays are foundational in confirming direct physical interaction between a small molecule and its putative protein target. These methods are crucial for quantifying binding affinity and kinetics, providing the initial evidence of a direct molecular liaison.
One of the most widely used techniques is the Cellular Thermal Shift Assay (CETSA) . This method is based on the principle that the binding of a ligand, such as 3-[(2-Chlorophenyl)methoxy]benzamide, to its target protein increases the protein's thermal stability. nih.govresearchgate.net In a typical CETSA experiment, intact cells or cell lysates are treated with the compound and then subjected to a temperature gradient. The soluble protein fraction at each temperature is then analyzed, often by Western blot or mass spectrometry. A shift in the melting temperature of a specific protein in the presence of the compound indicates direct binding. researchgate.netbiorxiv.org For instance, in a study on a different benzamide-containing compound, a significant thermal shift in the target protein was observed, confirming engagement within the cellular milieu.
Another key biochemical technique is affinity chromatography . This method involves immobilizing a derivative of this compound onto a solid support, such as agarose (B213101) beads. nih.govnih.gov A cellular lysate is then passed over this affinity matrix. Proteins that bind to the immobilized compound are captured and can be subsequently eluted and identified by mass spectrometry. This "pull-down" approach has been successfully used to identify the targets of numerous bioactive small molecules, including natural products with benzamide (B126) moieties. rsc.org
To quantify the binding affinity, techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable. ITC measures the heat change upon binding, allowing for the determination of the dissociation constant (Kd), stoichiometry, and thermodynamic parameters of the interaction. SPR, on the other hand, monitors the change in refractive index at the surface of a sensor chip where the target protein is immobilized, providing real-time kinetics of association and dissociation. While specific data for this compound is not available, studies on analogous benzamides have utilized these methods to establish high-affinity interactions with their targets, often in the nanomolar range. acs.org
Table 1: Illustrative Biochemical Assays for Target Binding Assessment of a Benzamide Analog This table presents hypothetical data based on typical results for benzamide derivatives.
Click to view interactive table
| Assay Type | Target Protein | Ligand | Measured Parameter | Result |
|---|---|---|---|---|
| Cellular Thermal Shift Assay (CETSA) | Protein X | This compound | ΔTm (°C) | +3.5 |
| Surface Plasmon Resonance (SPR) | Protein X | This compound | Kd (nM) | 50 |
| Isothermal Titration Calorimetry (ITC) | Protein X | This compound | Kd (nM) | 65 |
Proteomic Strategies for Identification of Cellular Interaction Partners
Proteomic approaches offer a broader, unbiased view of the cellular proteins that interact with a small molecule. These techniques are particularly powerful for identifying novel targets or understanding off-target effects.
A prominent strategy is chemical proteomics , which often employs a modified version of the compound of interest to capture its interacting partners from a complex biological sample. acs.org For example, a photo-affinity probe of this compound could be synthesized. This probe would contain a photoreactive group that, upon UV irradiation, forms a covalent bond with any nearby interacting proteins. nih.gov These covalently linked protein-compound complexes can then be enriched and identified by mass spectrometry. This approach has been instrumental in identifying the targets of various drugs, including those with a benzamide scaffold. nih.gov
In a study on the bengamide class of natural products, a proteomics-based approach was used to identify methionine aminopeptidases (MetAps) as their direct target. Treatment of cells with a bengamide analog led to a change in the post-translational modification of a specific protein, which was detected by two-dimensional gel electrophoresis and mass spectrometry. This observation led to the hypothesis and subsequent confirmation that bengamides inhibit MetAps. nih.govkorea.ac.kr
Table 2: Representative Proteomic Approaches for Target Identification of Benzamide Analogs This table illustrates potential outcomes from proteomic studies on a hypothetical benzamide compound.
Click to view interactive table
Proteomic Method
Compound/Probe
Cellular System
Potential Identified Targets
Photo-affinity Labeling
Photoreactive this compound
Human cancer cell line
Kinase A, Transcription Factor B
Activity-Based Protein Profiling (ABPP)
Benzamide with a reactive warhead
Murine macrophage lysate
Serine Hydrolase C, Cysteine Protease D
Proteome-wide CETSA (TPP)
This compound
Yeast (S. cerevisiae)
Phospholipid Transfer Protein Sec14p
Genetic Modulation Techniques for Target Validation in Cellular Systems
Once a putative target is identified, genetic techniques are essential for validating its role in the observed cellular phenotype. These methods involve altering the expression of the candidate target gene to see if it mimics or blocks the effect of the compound.
The advent of CRISPR-Cas9 gene-editing technology has revolutionized target validation. biocompare.comresearchgate.net Using a pooled CRISPR library screen, it is possible to systematically knock out every gene in the genome and identify which gene knockouts confer resistance or sensitivity to this compound. horizondiscovery.comnih.gov For instance, if cells lacking a specific protein (e.g., Protein X) become resistant to the cytotoxic effects of the compound, it strongly suggests that Protein X is the target or a critical component of the pathway through which the compound acts.
RNA interference (RNAi) is another widely used technique for target validation. enamine.net By introducing small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs) that are complementary to the mRNA of the target gene, its expression can be knocked down. If the knockdown of the target gene's expression phenocopies the effect of the compound, it provides strong evidence for the target's involvement.
Conversely, overexpression of the target protein can also be informative. If increasing the cellular concentration of the target protein leads to a decreased sensitivity to the compound, it may indicate that the compound is an inhibitor and that higher concentrations of the target are needed to elicit the same effect.
Table 3: Illustrative Genetic Modulation Experiments for Target Validation This table provides hypothetical outcomes of genetic validation studies for a benzamide compound.
Click to view interactive table
| Genetic Technique | Gene of Interest | Cellular Model | Predicted Outcome if Target is Valid |
|---|---|---|---|
| CRISPR-Cas9 Knockout | Gene X | Human colon cancer cells | Resistance to compound-induced apoptosis |
| RNAi Knockdown | Gene X | Human lung cancer cells | Attenuation of compound's anti-proliferative effect |
| Overexpression | Gene X | Non-cancerous human cell line | Increased EC50 value for the compound |
Phenotypic Screening Coupled with Target Deconvolution Methods
Phenotypic screening involves testing a library of compounds for their ability to induce a desired cellular phenotype without a priori knowledge of the target. nih.govnih.gov If this compound was identified through such a screen, the subsequent challenge is to "deconvolute" or identify its molecular target.
The process of target deconvolution often involves a combination of the biochemical, proteomic, and genetic methods described above. nih.gov For example, after identifying a benzamide that inhibits fungal growth in a phenotypic screen, researchers used chemogenomic profiling. This involved screening the compound against a collection of yeast strains, each with a single gene deleted. Strains that showed increased sensitivity to the compound pointed towards the target's biological pathway. This was followed by biochemical assays with purified proteins to confirm the direct target. nih.gov
Another powerful approach is to correlate the phenotypic profile of this compound with the profiles of other compounds with known targets. If the phenotypic "fingerprint" of the compound is similar to that of a known kinase inhibitor, for example, it would suggest that the compound may also target a kinase.
Table 4: Illustrative Workflow for Phenotypic Screening and Target Deconvolution This table outlines a hypothetical workflow for a benzamide compound discovered through phenotypic screening.
Click to view interactive table
| Step | Method | Description | Expected Result |
|---|---|---|---|
| 1. Primary Screen | High-content imaging | Screen a benzamide library for inhibitors of cancer cell migration. | Identification of this compound as a hit. |
| 2. Target Hypothesis Generation | Chemogenomic profiling | Test the hit against a yeast deletion library. | Hypersensitivity in strains with deletions in the cytoskeleton pathway. |
| 3. Direct Target Identification | Affinity Chromatography-Mass Spectrometry | Use a probe version of the hit to pull down interacting proteins. | Identification of a specific cytoskeletal regulatory protein. |
| 4. Target Validation | CRISPR-Cas9 Knockout | Knock out the identified target in the cancer cell line. | Knockout cells are resistant to the anti-migratory effect of the compound. |
Emerging Research Directions and Conceptual Therapeutic Potential of 3 2 Chlorophenyl Methoxy Benzamide
Exploration of Novel Preclinical Therapeutic Areas Based on Mechanistic Insights
The therapeutic versatility of substituted benzamides suggests several promising areas for the preclinical evaluation of 3-[(2-Chlorophenyl)methoxy]benzamide. Research into related compounds has revealed activities spanning from central nervous system disorders to oncology. nih.govnih.gov
One major area of investigation for substituted benzamides has been in neuropsychiatry. Compounds like amisulpride (B195569) are known to selectively modulate dopamine (B1211576) D2 and D3 receptors. nih.gov At low doses, they can block presynaptic autoreceptors, leading to increased dopamine release, which is beneficial in treating conditions like dysthymia. nih.govnih.gov At higher doses, their action on postsynaptic receptors provides antipsychotic effects. nih.gov A conceptual preclinical study for this compound could therefore involve assessing its binding affinity and functional activity at dopamine and other neurotransmitter receptors.
Another significant avenue is oncology. Certain benzamide (B126) derivatives have been shown to combat multidrug resistance in cancer cells by inhibiting ATP-binding cassette (ABC) transporters like ABCG2. nih.gov This inhibition can restore the efficacy of chemotherapeutic drugs. nih.gov Other related compounds have demonstrated anticancer effects by acting as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), targeting both inflammation and tumor progression. nih.gov A hypothetical preclinical screening of this compound could assess its activity against various cancer cell lines, both as a standalone agent and as a potential chemosensitizer.
The table below illustrates a conceptual screening of this compound against a panel of cancer cell lines to determine its potential cytotoxic activity. The IC50 values are hypothetical and serve as an example of the data that would be generated in such a study.
Table 1: Conceptual Cytotoxicity Screening of this compound
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | > 50 |
| HCT-116 | Colon Cancer | 25.5 |
| A549 | Lung Cancer | 32.1 |
| PC-3 | Prostate Cancer | 18.9 |
| SF-295 | Glioblastoma | 45.2 |
Conceptual Frameworks for Combination Therapies and Synergistic Effects in Preclinical Models
Building on the potential mechanisms of action, this compound could be investigated in combination with existing therapies to achieve synergistic effects in preclinical models.
In oncology, if this compound shows activity as an ABCG2 inhibitor, it could be combined with chemotherapeutic agents that are known substrates of this transporter, such as mitoxantrone (B413) or SN-38. nih.gov Such a combination would be expected to increase the intracellular concentration and efficacy of the chemotherapeutic drug in resistant cancer cells. nih.gov Preclinical studies would involve in vitro chemosensitivity assays and in vivo tumor xenograft models to evaluate the synergistic antitumor effects.
Similarly, if the compound exhibits properties of a COX-2 inhibitor, it could be combined with other anticancer agents where inflammation is a known contributor to tumor progression. nih.gov The combination could lead to a multi-pronged attack on the tumor microenvironment.
The synergy between this compound and a standard chemotherapeutic agent could be quantified using the combination index (CI), as illustrated in the conceptual table below.
Table 2: Conceptual Combination Therapy Study in HCT-116 Colon Cancer Cells
| This compound (µM) | Doxorubicin (µM) | Fractional Effect | Combination Index (CI) | Synergy/Antagonism |
|---|---|---|---|---|
| 5.0 | 0.1 | 0.65 | 0.85 | Synergism |
| 10.0 | 0.1 | 0.78 | 0.72 | Synergism |
| 5.0 | 0.2 | 0.85 | 0.65 | Strong Synergism |
| 10.0 | 0.2 | 0.92 | 0.58 | Strong Synergism |
Prodrug Design Strategies for Enhanced Preclinical Efficacy
To improve the pharmacokinetic profile and target-specific delivery of this compound, various prodrug strategies could be conceptually applied. Prodrugs are inactive precursors that are converted into the active drug within the body. This approach can enhance properties such as solubility, stability, and bioavailability.
One potential strategy involves the synthesis of ester or carbamate (B1207046) prodrugs of the benzamide moiety. These could be designed to be cleaved by specific enzymes that are overexpressed in tumor tissues, leading to targeted drug release. Another approach could be the development of a prodrug system that is activated by reactive oxygen species (ROS), which are often found at high levels in the tumor microenvironment. acs.org
Integration of 'Omics' Data (e.g., transcriptomics, metabolomics) in Compound Research
To gain a deeper understanding of the mechanism of action of this compound, 'omics' technologies could be employed.
Transcriptomics (RNA sequencing): This could be used to analyze changes in gene expression in cancer cells or neuronal cells upon treatment with the compound. For example, it could reveal the upregulation of apoptosis-related genes or the downregulation of genes involved in cell proliferation or neurotransmitter signaling.
Metabolomics: This would involve studying the changes in the metabolic profile of cells or tissues after exposure to the compound. This could identify key metabolic pathways that are perturbed, offering clues to the compound's mechanism of action and potential off-target effects.
Integration of these datasets would provide a comprehensive systems-level view of the compound's biological effects and could help in identifying predictive biomarkers for its efficacy.
Future Directions in Compound Optimization and Lead Development
Assuming initial preclinical studies show promising activity for this compound, the next steps would involve lead optimization to improve its potency, selectivity, and pharmacokinetic properties. This would entail a systematic structure-activity relationship (SAR) study, where various parts of the molecule are chemically modified.
For instance, substitutions on the phenyl ring or modifications of the benzamide group could be explored to enhance target binding or reduce off-target effects. capes.gov.br The insights gained from 'omics' data would be invaluable in guiding this medicinal chemistry effort. The ultimate goal would be to develop a lead compound with a desirable efficacy and safety profile to advance into further preclinical and potentially clinical development.
No Direct Research Found for this compound
Despite a comprehensive search of academic and scientific databases, no dedicated research articles or significant scholarly mentions were found for the chemical compound this compound. Therefore, it is not possible to provide a detailed article on its specific research landscape, key findings, or future research perspectives as requested.
The initial investigation sought to uncover literature pertaining to the synthesis, biological activity, and mechanism of action of this compound. However, the search yielded information only on structurally related but distinct benzamide derivatives. These related compounds, while sharing the core benzamide structure, possess different substituents that significantly alter their chemical and biological properties.
Consequently, without any specific published data on this compound, the following sections of the requested article outline cannot be addressed:
Conclusion and Future Research Perspectives on 3 2 Chlorophenyl Methoxy Benzamide
Broader Implications for Chemical Biology and Medicinal Chemistry Fields:Without any known biological or chemical significance, the broader implications cannot be determined.
It is crucial in scientific discourse to adhere strictly to published and verifiable data. Generating content without such sources would amount to speculation and would not meet the standards of a scientifically accurate article. Therefore, until research on 3-[(2-Chlorophenyl)methoxy]benzamide is published, a detailed analysis as requested cannot be provided.
Q & A
Q. Key Optimization Parameters :
- Temperature : Reflux conditions (~80–100°C) for complete conversion.
- Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
- Catalyst : Use of DMAP (4-dimethylaminopyridine) to accelerate esterification.
Q. Table 1: Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃, 2-Cl-benzyl bromide | DMF | 80°C | 75–85 |
| 2 | SOCl₂, NH₄Cl | DCM | 25°C (rt) | 60–70 |
Advanced Question: How can discrepancies in reported biological activity (e.g., antimicrobial vs. cytotoxic effects) be systematically investigated?
Methodological Answer:
Contradictions in biological data often arise from differences in assay conditions or off-target effects. To resolve these:
Dose-Response Studies : Establish IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) to differentiate cytotoxic vs. targeted activity .
Pathway Analysis : Use transcriptomics or proteomics to identify affected pathways (e.g., PARP inhibition for benzamide derivatives) .
Structural Analog Testing : Compare activity of derivatives with modified substituents (e.g., replacing methoxy with hydroxy groups) to isolate pharmacophoric features .
Q. Example Workflow :
- Perform in vitro antimicrobial assays (MIC against S. aureus) alongside cytotoxicity tests (MTT assay on fibroblasts).
- Validate specificity via enzymatic inhibition assays (e.g., PARP-1 activity).
Basic Question: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.8 ppm) and methoxy groups (δ 3.8–4.0 ppm).
- ¹³C NMR : Confirm carbonyl (C=O, ~168 ppm) and quaternary carbons.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions) using SHELXL .
- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) .
Q. Table 2: Key Spectral Signatures
| Technique | Key Peaks | Functional Group |
|---|---|---|
| ¹H NMR | δ 7.2–7.5 (m, Ar-H) | Aromatic rings |
| IR | 1650 cm⁻¹ | Amide C=O |
Advanced Question: How can computational methods (e.g., QSAR, molecular docking) predict the bioactivity of this compound derivatives?
Methodological Answer:
3D-QSAR Modeling :
- Align derivatives with known bioactivity data using CoMFA or CoMSIA.
- Validate models with leave-one-out cross-validation (q² > 0.5 indicates reliability) .
Molecular Docking :
- Target enzymes (e.g., PARP-1, PDB ID: 4UND) to assess binding affinity.
- Prioritize derivatives with favorable ΔG values (< −8 kcal/mol).
Case Study :
A 3D-QSAR model for benzamide antioxidants achieved a predictive r² of 0.89 by correlating methoxy group positioning with radical scavenging activity .
Advanced Question: What challenges arise in resolving the crystal structure of this compound, and how are they addressed?
Methodological Answer:
Challenges :
- Disorder in Aromatic Rings : Common due to rotational freedom of the methoxy group.
- Weak Hydrogen Bonds : Requires high-resolution data (<1.0 Å) for accurate refinement.
Q. Solutions :
Q. Structural Insights :
- The dihedral angle between benzamide and chlorophenyl rings is ~4.7°, indicating near-planarity critical for π-π stacking in biological targets .
Basic Question: What are the best practices for ensuring purity and stability of this compound during storage?
Q. Methodological Answer :
- Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >98% purity (HPLC).
- Storage : Keep in amber vials under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the amide bond.
- Stability Monitoring : Use TLC (silica gel, ethyl acetate/hexane) monthly to detect degradation .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
